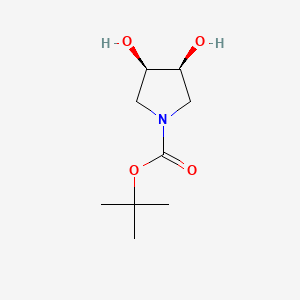
tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The tert-butyl group in chemistry is known for its unique reactivity pattern due to its crowded structure . It’s used in various chemical transformations and has relevance in biosynthetic and biodegradation pathways .
Synthesis Analysis
The tert-butyl group can be attached to proteins at single cysteines by reaction with certain compounds . This strategy has been used to analyze presynaptic complexes involved in neurotransmitter release .Molecular Structure Analysis
The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together . For example, a similar compound, (3R,4S)-4-tert-butyl-3-methylheptane, contains a total of 37 bonds, including 11 non-H bonds and 5 rotatable bonds .Chemical Reactions Analysis
The tert-butyl group has a unique reactivity pattern that is highlighted by summarizing characteristic applications . It’s used in various chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, and InChI code . For example, a similar compound, (3R,4S)-4-tert-butyl-3-methylheptane, has a molecular formula of C12H26 and a molecular weight of 170.33484 g/mol .科学的研究の応用
Medicinal Chemistry
In medicinal chemistry, this compound serves as a chiral building block for the synthesis of various pharmaceutical agents. Its stereochemistry is particularly valuable in creating enantiomerically pure molecules, which are crucial for the development of drugs with specific biological activities and reduced side effects . The tert-butyl group in this compound can be used to improve the pharmacokinetic properties of potential drug candidates .
Agriculture
In the field of agriculture, the compound’s derivatives may be explored for their potential as growth promoters or pesticides. The tert-butyl group’s steric hindrance could lead to the development of novel compounds with unique modes of action against agricultural pests .
Material Science
Material scientists might investigate the compound’s utility in the synthesis of polymers or coatings. Its robust tert-butyl group could impart thermal stability or resistance to degradation, making it a candidate for creating durable materials .
Environmental Science
Environmental scientists could explore the use of this compound in bioremediation processes. Its structural components might be involved in the breakdown of environmental pollutants or in the synthesis of environmentally friendly solvents .
Biochemistry
In biochemistry, the compound could be used as a precursor for the synthesis of natural product analogs. These analogs can be instrumental in studying enzyme-substrate interactions or in probing biological pathways .
Pharmacology
Pharmacological research might utilize this compound in the design of enzyme inhibitors or receptor modulators. The tert-butyl group could influence the compound’s binding affinity and selectivity towards biological targets, which is essential for the development of new therapeutics .
作用機序
Safety and Hazards
特性
IUPAC Name |
tert-butyl (3R,4S)-3,4-dihydroxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(13)10-4-6(11)7(12)5-10/h6-7,11-12H,4-5H2,1-3H3/t6-,7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQBMZDVBHSLW-KNVOCYPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-tert-Butyl 3,4-dihydroxypyrrolidine-1-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

